

# Early-Phase Clinical Trials of LY2624803: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: LY2624803

Cat. No.: B1675644

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the early-phase clinical trials of **LY2624803**, a novel therapeutic agent investigated for the treatment of insomnia. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the available data, experimental protocols, and the underlying mechanism of action.

## Introduction to LY2624803

**LY2624803** is an investigational drug characterized by its dual mechanism of action as a histamine H1 receptor inverse agonist and a serotonin 5-HT2A receptor antagonist.<sup>[1]</sup> This unique pharmacological profile positions it as a potential non-GABAergic therapeutic option for insomnia, aiming to improve sleep maintenance and quality. Early-phase clinical trials were designed to evaluate the safety, tolerability, and efficacy of **LY2624803** in patients with chronic and transient insomnia.

## Data from Early-Phase Clinical Trials

While specific quantitative data from the early-phase clinical trials of **LY2624803** are not publicly available in detail, a summary of the Phase 2 study (SLUMBER; I2K-MC-ZZAD; NCT00784875) was presented at the 25th Annual Meeting of the Associated Professional Sleep Societies (APSS) in 2011.<sup>[1]</sup> The key findings from this and other early-phase studies are summarized below.

## Phase 2 SLUMBER Study (NCT00784875)

This randomized, double-blind, placebo- and active-comparator-controlled study enrolled 419 individuals with insomnia disorder and sleep maintenance complaints.<sup>[1]</sup> Participants were randomized to one of 16 treatment sequences in a 3-period crossover design, receiving **LY2624803** (1 mg and 3 mg), zolpidem (5 mg or 10 mg), or placebo for 14 nights in each period.<sup>[1]</sup>

Table 1: Summary of Efficacy Findings from the Phase 2 SLUMBER Study<sup>[1]</sup>

| Outcome Measure                                                   | LY2624803 (1 mg)                    | LY2624803 (3 mg)                    | Zolpidem             | Placebo  |
|-------------------------------------------------------------------|-------------------------------------|-------------------------------------|----------------------|----------|
| Total Sleep Time                                                  | No significant improvement reported | Improved vs. Placebo                | Improved vs. Placebo | Baseline |
| Overall Sleep Quality                                             | No significant improvement reported | Improved vs. Placebo                | Improved vs. Placebo | Baseline |
| Sleep Latency                                                     | Improved vs. Placebo                | Improved vs. Placebo                | Improved vs. Placebo | Baseline |
| Wake After Sleep Onset                                            | Improved vs. Placebo                | Improved vs. Placebo                | Improved vs. Placebo | Baseline |
| Proportion of Nights Slept Well                                   | Improved vs. Placebo                | Improved vs. Placebo                | Improved vs. Placebo | Baseline |
| Assessment of Sleep Questionnaire (Sleep Experience Domain)       | No significant improvement reported | Improved vs. Placebo                | Improved vs. Placebo | Baseline |
| Assessment of Sleep Questionnaire (Feeling Upon Awakening Domain) | No significant improvement reported | No significant improvement reported | Improved vs. Placebo | Baseline |
| Daytime Consequences of Insomnia Questionnaire                    | No improvement                      | No improvement                      | No improvement       | Baseline |
| Insomnia Severity Index                                           | No significant improvement          | No significant improvement          | Improved vs. Placebo | Baseline |

---

reported

---

reported

---

## Phase 1 Studies (NCT01779830 and NCT01046779)

Two Phase 1 studies were conducted to assess the effects of different doses of **LY2624803** on sleep in healthy participants with transient insomnia.<sup>[2][3]</sup> These studies utilized a 5-hour phase advance model to induce transient insomnia. The primary objectives were to evaluate the pharmacodynamics and pharmacokinetics of single doses of **LY2624803**. While specific results are not detailed in the provided information, these studies were crucial in determining the dose range for the subsequent Phase 2 trial.

Table 2: Overview of Early-Phase Clinical Trials of **LY2624803**

| Clinical Trial Identifier   | Phase | Study Title                                                                                | Interventions                                       | Key Objectives                                                                                                                               |
|-----------------------------|-------|--------------------------------------------------------------------------------------------|-----------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|
| NCT00784875<br>(SLUMBER)[4] | 2     | An Efficacy Study of Compound LY2624803 in the Treatment of Patients With Chronic Insomnia | LY2624803 (1 mg, 3 mg), Zolpidem, Placebo           | To compare the efficacy and safety of LY2624803 with placebo and zolpidem in outpatients with chronic insomnia.                              |
| NCT01779830[2]              | 1     | A Study of LY2624803 in Participants With Transient Insomnia                               | LY2624803 (various single doses), Zolpidem, Placebo | To assess the effect of different doses of LY2624803 on sleep in healthy people with transient insomnia.                                     |
| NCT01046779[3]              | 1     | A Study of LY2624803 in Japanese Participants With Transient Insomnia                      | LY2624803 (various single doses), Placebo           | To assess the pharmacodynamic s and pharmacokinetic s of single doses of LY2624803 in healthy Japanese participants with transient insomnia. |

## Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in the early-phase clinical trials of **LY2624803**.

## Polysomnography (PSG)

While not explicitly detailed as a primary outcome in the Phase 2 summary, polysomnography is the gold standard for objective sleep measurement and was likely used in the Phase 1 studies to assess sleep architecture.

- **Procedure:** Standard overnight PSG would be conducted in a sleep laboratory. This involves the continuous recording of multiple physiological variables during sleep.
- **Montage:** The standard PSG montage includes:
  - **Electroencephalogram (EEG):** To monitor brain wave activity and determine sleep stages. Electrodes are placed on the scalp according to the International 10-20 system.
  - **Electrooculogram (EOG):** To record eye movements, which are characteristic of different sleep stages, particularly REM sleep.
  - **Electromyogram (EMG):** To measure muscle activity, typically from the chin and legs, to assess muscle atonia during REM sleep and detect limb movements.
  - **Electrocardiogram (ECG):** To monitor heart rate and rhythm.
  - **Respiratory Monitoring:** Including airflow, respiratory effort (thoracic and abdominal), and oxygen saturation to screen for sleep-disordered breathing.
- **Data Analysis:** Sleep scoring is performed by trained technicians according to the American Academy of Sleep Medicine (AASM) scoring manual. Key parameters derived from PSG include Total Sleep Time (TST), Sleep Latency (SL), Wake After Sleep Onset (WASO), Sleep Efficiency (SE), and the percentage of time spent in each sleep stage (N1, N2, N3/slow-wave sleep, and REM).

## Patient-Reported Outcomes (PROs)

The Phase 2 SLUMBER study relied heavily on patient-reported outcomes to assess the subjective experience of sleep and daytime function.

- **Morning Sleep Diaries:** Participants completed a daily sleep diary each morning to record their sleep patterns from the previous night. This typically includes estimates of:

- Time of going to bed
- Time of trying to fall asleep
- Sleep Latency (time to fall asleep)
- Number and duration of awakenings
- Time of final awakening
- Time of getting out of bed
- Overall sleep quality rating
- Evening Questionnaires: Participants completed questionnaires in the evening to assess their daytime functioning and the consequences of their insomnia.
- Validated Questionnaires: Standardized questionnaires were used to assess various aspects of insomnia and its impact:
  - Insomnia Severity Index (ISI): A 7-item self-report questionnaire to assess the severity of both nighttime and daytime symptoms of insomnia.
  - Assessment of Sleep Questionnaire: A tool to evaluate the patient's overall experience of sleep.
  - Daytime Consequences of Insomnia Questionnaire (DCIQ): To measure the impact of insomnia on daytime functioning.

## Mechanism of Action and Signaling Pathways

**LY2624803**'s therapeutic effect is attributed to its dual antagonism of the histamine H1 receptor and the serotonin 5-HT2A receptor.

## Histamine H1 Receptor Inverse Agonism

Histamine is a key wake-promoting neurotransmitter. By acting as an inverse agonist at the H1 receptor, **LY2624803** not only blocks the action of histamine but also reduces the receptor's basal activity, leading to a reduction in wakefulness and promotion of sleep.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. | BioWorld [bioworld.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Early-Phase Clinical Trials of LY2624803: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1675644#early-phase-clinical-trials-of-ly2624803>

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)